Juglomycin B - 38637-89-7

Juglomycin B

Catalog Number: EVT-14278722
CAS Number: 38637-89-7
Molecular Formula: C14H10O6
Molecular Weight: 274.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Juglomycin B is a naphthoquinone.
Juglomycin B is a natural product found in Streptomyces and Streptomyces achromogenes with data available.
Source

Juglomycin B is predominantly isolated from the leaves and bark of the black walnut tree (Juglans nigra) and other related species. The extraction process typically involves solvent extraction methods followed by purification techniques such as chromatography to isolate the compound in a pure form.

Classification

Chemically, Juglomycin B is classified as a naphthoquinone, which is a type of aromatic compound that contains two fused benzene rings with a quinone functional group. This classification highlights its potential for redox activity, which is significant in biological systems.

Synthesis Analysis

Methods

The synthesis of Juglomycin B has been explored through various synthetic routes, often involving multi-step organic reactions. One notable approach includes the use of benzylic oxidation followed by further oxidation processes to construct the naphthoquinone structure.

Technical Details

  1. Starting Materials: The synthesis typically begins with simple aromatic precursors, such as naphthalenes or their derivatives.
  2. Reactions: Key reactions include:
    • Oxidation: Utilizing oxidizing agents to convert alcohols into carbonyl groups.
    • Aldol Reactions: These reactions help in forming larger carbon frameworks necessary for constructing the naphthoquinone skeleton.
  3. Purification: After synthesis, compounds are purified through column chromatography or recrystallization to obtain Juglomycin B in its pure form.
Molecular Structure Analysis

Structure

Juglomycin B has a complex molecular structure characterized by its naphthoquinone core. The molecular formula is C11_{11}H8_{8}O2_{2}, indicating it contains 11 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms.

Data

  • Molecular Weight: Approximately 176.18 g/mol
  • Structural Features: The presence of two carbonyl groups (C=O) in the quinone structure contributes to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

Juglomycin B participates in various chemical reactions typical for naphthoquinones:

  • Nucleophilic Addition: The electrophilic carbonyl groups can react with nucleophiles, forming adducts.
  • Redox Reactions: Due to its quinone nature, Juglomycin B can undergo reduction to form hydroquinones or be oxidized further under specific conditions.

Technical Details

  1. Electrophilic Reactivity: The carbonyl groups make Juglomycin B susceptible to nucleophilic attack, enabling it to participate in diverse organic transformations.
  2. Stability: The stability of Juglomycin B under various conditions is influenced by its molecular structure, allowing it to maintain activity while being reactive enough for synthetic applications.
Mechanism of Action

Process

The mechanism of action for Juglomycin B primarily relates to its biological activities, including antimicrobial properties. It is believed that Juglomycin B disrupts cellular processes in target organisms through oxidative stress mechanisms.

Data

  • Antifungal Activity: Studies indicate that Juglomycin B exhibits significant antifungal activity against various strains by inducing apoptosis in fungal cells.
  • Antibacterial Properties: It has also shown effectiveness against certain bacterial strains by interfering with cellular respiration and metabolic pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Melting Point: The melting point of Juglomycin B is reported to be around 120°C.
  • Stability: Stable under normal conditions but can degrade upon exposure to strong oxidizing agents or extreme pH levels.
Applications

Scientific Uses

Juglomycin B has several applications in scientific research:

  • Antimicrobial Research: Used in studies focusing on developing new antimicrobial agents due to its effective inhibition of pathogenic microorganisms.
  • Pharmacological Studies: Investigated for potential therapeutic applications based on its bioactive properties.
  • Natural Product Chemistry: Serves as a model compound for synthesizing derivatives with enhanced biological activities.
Synthetic Strategies and Methodological Advancements

Unified Synthetic Approaches for Juglomycin Derivatives

Recent advancements have established efficient convergent pathways for synthesizing juglomycin derivatives, with Juglomycin B as a primary target. A landmark strategy employs a common naphthoquinone precursor (compound 10) derived from 1,4-dimethoxynaphthalene, enabling access to Juglomycin B and structurally related natural products like juglomycins A, C, D, and khatmiamycin. This approach hinges on three critical stages: (1) late-stage oxidative cyclization of the C-3′ carboxylic acid onto the naphthalene ring, (2) chemo-selective oxidation of the naphthalene core to the quinone state, and (3) stereocontrolled lactonization. The methodology achieves Juglomycin B in 11 linear steps with an overall yield of 14.8%, significantly reducing synthetic redundancy compared to classical individualized routes [2].

Table 1: Juglomycin Derivatives Accessible from Unified Intermediate 10

DerivativeKey TransformationOverall YieldBiological Relevance
Juglomycin BDDQ-mediated cyclization, CAN oxidation14.8%Antibacterial agent
Juglomycin CCAN oxidation, MOM deprotection18.0%Biosynthetic precursor
Juglomycin DH₂O₂ oxidation of Juglomycin C22.0%Moderate antibacterial activity
KhatmiamycinMethanolysis of Juglomycin B38%Zoospore motility inhibition

This framework addresses previous limitations in scalability and stereochemical control, particularly by avoiding chiral auxiliaries early in the synthesis. Instead, chirality is embedded via substrate-directed cyclization, where the existing C-3′ stereocenter dictates lactone ring formation [2].

Key Intermediate Utilization in Total Synthesis (1,4-Dimethoxynaphthalene Derivatives)

The 1,4-dimethoxynaphthalene system serves as the linchpin for juglomycin synthesis. Intermediate 9—synthesized from D-glucono-δ-lactone or via Dötz benzannulation—is deprotected (TBAF) and oxidized (Dess–Martin periodinane → NaClO₂) to furnish carboxylic acid 10. This intermediate enables strategic divergent functionalization:

  • Oxidative lactonization with DDQ/MS4A in dichloroethane yields Juglomycin B’s γ-lactone directly (70% yield for the trans-lactone precursor 12).
  • Quinone unmasking via CAN-mediated oxidation installs the naphthoquinone electrophile crucial for biological activity [2].

The 1,4-dimethoxy group’s role is twofold: it acts as a protecting group for the quinone and as an electron-rich activator for electrophilic cyclization. Computational studies suggest the pseudo-1,3-diaxial interaction between the naphthyl group and the C-3′ hydrogen in the transition state favors the trans-lactone (Juglomycin B) over the cis-isomer (Juglomycin A) by 5:1 [2] [3].

Table 2: Optimization of Key Oxidative Cyclization to Juglomycin B Precursor

ConditionsCatalyst/AdditiveSolventYield of 12 (Juglomycin B precursor)
StandardDDQ, MS4ADichloroethane70%
AlternativeMn(OAc)₃Acetic acid45%
ModifiedDDQ, no MS4AToluene30%

Stereochemical Challenges in Lactone Formation and Oxidation Pathways

The C-3′ and C-4′ stereocenters in Juglomycin B introduce significant synthetic complexity. Two primary challenges dominate:

Lactone Stereocontrol

Intramolecular cyclization of carboxylic acid 10 under DDQ oxidation proceeds via a benzylic cation intermediate. Stereoselectivity arises from conformational constraints: the trans-lactone (12, precursor to Juglomycin B) is favored due to minimized steric clash between the naphthyl moiety and the lactone ring. In contrast, the cis-isomer (11, leading to Juglomycin A) suffers from destabilizing pseudo-1,3-diaxial interactions, lowering its yield to 14% [2]. For alternative routes employing Dötz benzannulation, chirality is imported from pool-derived alkynes (e.g., D-glucono-δ-lactone). Here, asymmetric dihydroxylation or chiral auxiliary-based methods enforce 3R,4S stereochemistry but require additional steps for lactonization [3].

Epimerization and Oxidation Dynamics

Juglomycin B’s synthesis is threatened by acid-mediated epimerization at C-4′. Treatment with H₂SO₄ equilibrates the C-4′ stereocenter, converting Juglomycin A (cis-lactone) to the more stable Juglomycin B (trans-lactone). This epimerization is thermodynamically driven, leveraging the lower energy of the trans-configured lactone [1]. Subsequent oxidation with CAN must be carefully controlled to avoid over-oxidation or demethylation of the quinone—common side reactions that degrade yield.

Table 3: Stereochemical Outcomes in Lactone Formation

MethodKey StepJuglomycin B:A RatioStereocontrol Basis
DDQ CyclizationBenzylic cation cyclization5:1 (trans:cis)Conformational avoidance of 1,3-diaxial strain
Dötz BenzannulationAsymmetric dihydroxylation3:1Chiral pool alkyne
Chiral Sulfoxide AldolDiastereoselective aldol>20:1Evans-type auxiliary

Comparative Analysis of Juglomycin B Synthesis with Other Juglomycins (A, C, D)

Structural and Synthetic Differentiation

  • Juglomycin A vs. B: Both share identical molecular formulas (C₁₄H₁₀O₆) but differ in C-4′ stereochemistry. Synthesis of Juglomycin B benefits from kinetic preference during lactonization (trans-selectivity) and thermodynamic stabilization (epimerization of cis- to trans-lactone). Juglomycin A requires deliberate inversion at C-4′ or low-yielding cis-selective cyclization [2] [7].
  • Juglomycin C: Lacks the γ-lactone, featuring a carboxylic acid side chain instead. Synthesized from intermediate 10 via direct CAN oxidation/deprotection, bypassing lactonization. This simpler route achieves higher yields (18.0%) but forfeits antibacterial potency [5].
  • Juglomycin D: Requires C-3′ ketone installation via H₂O₂ oxidation of Juglomycin C under phosphate buffer (pH 8.5). This two-step sequence (Juglomycin C → D) proceeds in 22% yield [2].

Strategic Implications

The synthesis of Juglomycin B exemplifies late-stage redox modulation: the 1,4-dimethoxynaphthalene precursor allows decoupled control of quinone formation (CAN) and lactonization (DDQ). For Juglomycin C, earlier quinone generation is optimal. Additionally, Juglomycin B serves as a platform for derivatives like khatmiamycin (methanolysis product), underscoring its synthetic versatility [2].

Table 4: Structural and Synthetic Comparison of Juglomycins

CompoundOxidation LevelKey Bond-Forming StepOverall Yield from 10Unique Challenge
Juglomycin BQuinone + γ-lactoneOxidative lactonization14.8%trans-Lactone stereocontrol
Juglomycin AQuinone + γ-lactoneOxidative lactonization9%cis-Lactone instability
Juglomycin CQuinone + carboxylic acidDirect quinone oxidation18.0%N/A
Juglomycin DQuinone + β-ketoacidC-3′ oxidation of Juglomycin C22%Regioselective ketonization

Properties

CAS Number

38637-89-7

Product Name

Juglomycin B

IUPAC Name

5-hydroxy-2-[(2S,3R)-3-hydroxy-5-oxooxolan-2-yl]naphthalene-1,4-dione

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

InChI

InChI=1S/C14H10O6/c15-8-3-1-2-6-12(8)9(16)4-7(13(6)19)14-10(17)5-11(18)20-14/h1-4,10,14-15,17H,5H2/t10-,14+/m1/s1

InChI Key

JUTDGBUUAXODBT-YGRLFVJLSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O

Isomeric SMILES

C1[C@H]([C@@H](OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.